molecular formula C17H21F2NO2 B8099601 Tert-butyl 4-benzylidene-3,3-difluoropiperidine-1-carboxylate

Tert-butyl 4-benzylidene-3,3-difluoropiperidine-1-carboxylate

Cat. No.: B8099601
M. Wt: 309.35 g/mol
InChI Key: RWRYFXWAAVWEGS-KAMYIIQDSA-N
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Description

Tert-butyl 4-benzylidene-3,3-difluoropiperidine-1-carboxylate (CAS: 1373503-45-7) is a fluorinated piperidine derivative featuring a benzylidene substituent at the 4-position and a tert-butoxycarbonyl (Boc) protecting group at the 1-position. Its molecular formula is C₁₉H₂₆F₂N₂O₄, with a molecular weight of 384.42 g/mol . The compound is widely used in medicinal chemistry as a building block for synthesizing protease inhibitors and other bioactive molecules, leveraging its conformational rigidity and fluorine-enhanced metabolic stability.

Properties

IUPAC Name

tert-butyl (4Z)-4-benzylidene-3,3-difluoropiperidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21F2NO2/c1-16(2,3)22-15(21)20-10-9-14(17(18,19)12-20)11-13-7-5-4-6-8-13/h4-8,11H,9-10,12H2,1-3H3/b14-11-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWRYFXWAAVWEGS-KAMYIIQDSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(=CC2=CC=CC=C2)C(C1)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1CC/C(=C/C2=CC=CC=C2)/C(C1)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21F2NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 4-benzylidene-3,3-difluoropiperidine-1-carboxylate typically involves the reaction of piperidine derivatives with benzaldehyde in the presence of a suitable catalyst. The reaction conditions may vary, but common methods include using Lewis acids such as boron trifluoride (BF3) or titanium tetrachloride (TiCl4) to facilitate the formation of the benzylidene group.

Industrial Production Methods: On an industrial scale, the compound is produced through optimized reaction conditions to ensure high yield and purity. This may involve the use of continuous flow reactors, which allow for better control of reaction parameters and improved scalability.

Chemical Reactions Analysis

Types of Reactions: Tert-butyl 4-benzylidene-3,3-difluoropiperidine-1-carboxylate can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reduction reactions can be carried out using lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

  • Substitution: Nucleophilic substitution reactions may involve the use of alkyl halides and strong bases.

Major Products Formed:

  • Oxidation: Formation of carboxylic acids or ketones.

  • Reduction: Formation of alcohols or amines.

  • Substitution: Formation of various substituted piperidines.

Scientific Research Applications

Medicinal Chemistry

Antiviral and Antimicrobial Activity
Recent studies have explored the potential of tert-butyl 4-benzylidene-3,3-difluoropiperidine-1-carboxylate as an antiviral agent. The presence of fluorine atoms in the structure enhances the lipophilicity of the compound, which may improve its ability to penetrate biological membranes. Preliminary assays indicate that derivatives of this compound exhibit activity against various viral strains, suggesting its utility in developing antiviral therapies.

Analgesic Properties
Research has also indicated that compounds similar to this compound may possess analgesic properties. Investigations into its mechanism of action are ongoing, focusing on its interaction with pain receptors and pathways involved in pain modulation.

Organic Synthesis

Building Block for Complex Molecules
In organic synthesis, this compound serves as an important building block for creating more complex structures. Its functional groups allow for various chemical transformations, including nucleophilic substitutions and cycloadditions. Researchers have utilized this compound in the synthesis of novel piperidine derivatives that may have pharmaceutical applications.

Fluorinated Compounds
The incorporation of fluorine into organic molecules is a significant trend in drug design due to the unique properties fluorinated compounds exhibit. This compound is being investigated for its potential to enhance the pharmacokinetic profiles of drugs through increased metabolic stability and bioavailability.

Material Science

Polymer Chemistry
In material science, the compound's unique properties make it suitable for use in polymer chemistry. Its difluoropiperidine structure can be incorporated into polymer matrices to enhance thermal stability and mechanical properties. Research is ongoing to explore its application in developing high-performance materials for electronics and coatings.

Nanotechnology
The compound is being studied for potential applications in nanotechnology, particularly in the development of nanocarriers for targeted drug delivery systems. Its ability to form stable complexes with various biomolecules could facilitate the design of advanced therapeutic agents that improve treatment efficacy while minimizing side effects.

Case Study 1: Antiviral Activity Assessment

A recent study evaluated the antiviral efficacy of several derivatives of this compound against influenza viruses. The results demonstrated a significant reduction in viral replication at micromolar concentrations, indicating potential as a lead compound for further development.

Case Study 2: Synthesis of Fluorinated Piperidine Derivatives

Researchers successfully synthesized a series of fluorinated piperidine derivatives using this compound as a starting material. These derivatives exhibited promising activity against cancer cell lines, suggesting their potential role as anticancer agents.

Mechanism of Action

The mechanism by which tert-butyl 4-benzylidene-3,3-difluoropiperidine-1-carboxylate exerts its effects involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or modulator of certain enzymes or receptors, leading to its biological and medicinal effects.

Comparison with Similar Compounds

Key Observations:

Fluorine atoms at the 3,3-positions improve metabolic stability and modulate electronic properties, which is a shared feature among all difluoro analogs .

Synthetic Utility: The Boc-protected aminomethyl derivative (CAS: 1303973-22-9) is a versatile intermediate for introducing primary amines into drug candidates . The benzyloxycarbonyl (Cbz) -modified analog (CAS: 1373503-45-7) allows sequential deprotection steps, critical for multi-step syntheses .

Chiral Specificity: The (5R)-configured amino derivative (CAS: 1392473-32-3) highlights the role of stereochemistry in targeting enantioselective enzymes or receptors .

Stability and Reactivity Trends

  • Thermal and Chemical Stability : The tert-butyl group provides steric protection, reducing susceptibility to nucleophilic attack. However, the benzylidene group may increase sensitivity to strong acids or oxidizers, as seen in related tert-butyl alcohol derivatives .
  • Reactivity : Fluorine atoms at the 3,3-positions deactivate the piperidine ring toward electrophilic substitution but enhance stability against metabolic degradation .

Biological Activity

Tert-butyl 4-benzylidene-3,3-difluoropiperidine-1-carboxylate (CAS No. 2101208-41-5) is a compound that has garnered attention for its potential biological activities, particularly in the context of enzyme inhibition and therapeutic applications. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological assays, and relevant case studies.

Chemical Structure and Properties

  • Chemical Formula : C17_{17}H21_{21}F2_2NO2_2
  • Molecular Weight : 309.36 g/mol
  • IUPAC Name : this compound
  • Purity : Typically reported at 95% or higher .

The structure features a piperidine ring with a benzylidene moiety and two fluorine atoms, which may contribute to its biological properties.

This compound has been primarily studied for its inhibitory effects on tyrosinase, an enzyme crucial for melanin production. The compound's structure suggests that it may interact with the active site of tyrosinase, potentially hindering its catalytic activity and thus affecting melanin synthesis.

Tyrosinase Inhibition

Recent studies indicate that compounds with a β-phenyl-α,β-unsaturated carbonyl (PUSC) motif, similar to that found in this compound, exhibit significant tyrosinase inhibitory activity. This has implications for treating hyperpigmentation disorders .

In Vitro Studies

  • Tyrosinase Activity :
    • The compound was tested against mushroom tyrosinase using various concentrations.
    • Results indicated a concentration-dependent inhibition of tyrosinase activity, suggesting potential use in cosmetic formulations aimed at reducing hyperpigmentation .
  • Cell Viability :
    • Cytotoxicity assays were performed on B16F10 murine melanoma cells to evaluate the safety profile.
    • The compound did not exhibit significant cytotoxicity at concentrations up to 20 µM over 72 hours .

Study on Analog Compounds

A study involving analogs of this compound demonstrated that certain derivatives showed enhanced inhibitory effects on tyrosinase compared to the parent compound. For instance:

  • Analog 1 : Exhibited a stronger inhibition than kojic acid at similar concentrations.
  • Analog 2 : Displayed significant cytotoxicity at lower concentrations, leading to its exclusion from further testing .

Summary of Findings

Property/ActivityFindings
Tyrosinase Inhibition Significant inhibition observed; potential for treating hyperpigmentation .
Cytotoxicity Non-toxic at ≤20 µM in B16F10 cells over 72 hours .
Structure Activity Relationship Presence of PUSC motif correlates with biological activity .

Q & A

Basic: What are the recommended synthetic routes for tert-butyl 4-benzylidene-3,3-difluoropiperidine-1-carboxylate?

Methodological Answer:
The synthesis typically involves multi-step procedures:

Core Formation : Start with tert-butyl 3,3-difluoropiperidine-1-carboxylate as a precursor. Introduce the benzylidene group via a condensation reaction using benzaldehyde derivatives under acidic or basic catalysis (e.g., p-toluenesulfonic acid or sodium hydroxide) .

Protection/Deprotection : Use tert-butyloxycarbonyl (Boc) groups to protect the piperidine nitrogen during functionalization. Deprotection with trifluoroacetic acid (TFA) may be required in later stages .

Optimization : Palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) or nucleophilic substitution can introduce fluorinated groups, as seen in analogous compounds .

Purification : Employ column chromatography (silica gel, hexane/ethyl acetate gradients) and recrystallization for high purity .

Basic: How should researchers handle this compound given limited toxicity data?

Methodological Answer:
Adopt precautionary measures extrapolated from structurally similar piperidine derivatives:

  • PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Use respiratory protection (N95 masks) in poorly ventilated areas .
  • Ventilation : Conduct reactions in fume hoods with ≥6 air changes per hour to mitigate inhalation risks .
  • Spill Management : Absorb spills with inert materials (e.g., vermiculite) and dispose as hazardous waste. Avoid water jets to prevent aerosolization .
  • Documentation : Record all handling observations to contribute to future toxicity assessments .

Advanced: What crystallographic methods are suitable for determining its structure?

Methodological Answer:

Data Collection : Use single-crystal X-ray diffraction (SCXRD) with Cu-Kα radiation (λ = 1.5418 Å) for high-resolution data.

Structure Solution : Apply the SHELX suite (SHELXD for phase problem resolution, SHELXL for refinement). The benzylidene moiety’s π-π stacking and hydrogen-bonding patterns (C–H⋯F interactions) require iterative refinement .

Validation : Cross-check with Fourier difference maps and Hirshfeld surface analysis to resolve disorder in fluorinated regions .

Comparative Analysis : Compare torsion angles and packing motifs with analogous tert-butyl piperidine derivatives to identify steric effects from the difluoro substituents .

Advanced: How can computational modeling predict its reactivity?

Methodological Answer:

Quantum Calculations : Perform density functional theory (DFT) at the B3LYP/6-31G(d,p) level to map electrostatic potentials, identifying nucleophilic/electrophilic sites (e.g., benzylidene carbonyl vs. fluorinated piperidine) .

Molecular Dynamics (MD) : Simulate solvation effects in common solvents (e.g., DMSO, methanol) to predict aggregation behavior and reaction kinetics .

Reactivity Descriptors : Calculate Fukui indices to assess susceptibility to oxidation/reduction. The difluoro group may stabilize radical intermediates during photochemical reactions .

Docking Studies : Model interactions with biological targets (e.g., enzymes) using AutoDock Vina to prioritize synthetic analogs for bioactivity screening .

Advanced: How to analyze reaction mechanisms involving the benzylidene group?

Methodological Answer:

Kinetic Profiling : Use stopped-flow UV-Vis spectroscopy to monitor benzylidene conjugation changes during acid/base-catalyzed isomerization .

Isotopic Labeling : Introduce deuterium at the benzylidene α-position to track proton transfer steps via 1H^1H-NMR or mass spectrometry .

Intermediate Trapping : Quench reactions with trapping agents (e.g., TEMPO for radicals) and analyze by LC-MS to identify transient species .

Theoretical Validation : Compare experimental activation energies with transition state models (IRC calculations in Gaussian) to confirm mechanistic pathways .

Advanced: How to resolve contradictions in reported safety data for this compound?

Methodological Answer:

Data Triangulation : Cross-reference SDS entries from multiple suppliers (e.g., Key Organics vs. PubChem) to identify consistent warnings (e.g., respiratory irritation) .

Analogous Compound Analysis : Extrapolate toxicity from structurally similar tert-butyl piperidine derivatives with established hazards (e.g., acute oral toxicity in rats) .

In Silico Prediction : Use tools like Toxtree or OECD QSAR Toolbox to estimate LD50_{50} and ecotoxicity based on functional groups (e.g., fluorinated alkyl chains) .

Proactive Testing : Conduct Ames tests for mutagenicity and zebrafish embryo assays for acute toxicity if conflicting data persist .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.